6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a piperazine ring, which is further substituted with a pyrimidine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic synthesis. One common route involves the initial formation of the pyridine-2-carbonitrile core, followed by the sequential addition of the piperazine, pyrimidine, and pyrrolidine rings. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile include:
- 6-{4-[4-(Morpholin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
- 6-{4-[4-(Piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H21N7 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H21N7/c19-14-15-4-3-5-16(21-15)24-10-12-25(13-11-24)18-20-7-6-17(22-18)23-8-1-2-9-23/h3-7H,1-2,8-13H2 |
InChI Key |
JFXSOZFDMNSDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=CC=CC(=N4)C#N |
Origin of Product |
United States |
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